(5E)-5-(2-ethoxybenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
CAS No.: 606954-25-0
Cat. No.: VC16125117
Molecular Formula: C20H17N3O2S
Molecular Weight: 363.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 606954-25-0 |
|---|---|
| Molecular Formula | C20H17N3O2S |
| Molecular Weight | 363.4 g/mol |
| IUPAC Name | (5E)-5-[(2-ethoxyphenyl)methylidene]-2-(4-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
| Standard InChI | InChI=1S/C20H17N3O2S/c1-3-25-16-7-5-4-6-15(16)12-17-19(24)23-20(26-17)21-18(22-23)14-10-8-13(2)9-11-14/h4-12H,3H2,1-2H3/b17-12+ |
| Standard InChI Key | ILCUPNNDQCYBBO-SFQUDFHCSA-N |
| Isomeric SMILES | CCOC1=CC=CC=C1/C=C/2\C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)C)S2 |
| Canonical SMILES | CCOC1=CC=CC=C1C=C2C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)C)S2 |
Introduction
(5E)-5-(2-ethoxybenzylidene)-2-(4-methylphenyl) thiazolo[3,2-b] triazol-6(5H)-one is a complex organic compound belonging to the thiazolo[3,2-b] triazol-6(5H)-one class. This compound is characterized by its molecular formula C20H17N3O2S and is known for its potential applications in various fields due to its unique structural features.
Structural Information
The compound's structure includes a thiazolo[3,2-b] triazole core with a 2-ethoxybenzylidene group and a 4-methylphenyl substituent. The ethoxy group attached to the benzylidene moiety contributes to its solubility and interaction profile with biological targets.
Structural Details:
-
Molecular Formula: C20H17N3O2S
-
SMILES: CCOC1=CC=CC=C1/C=C/2\C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)C)S2
-
InChI: InChI=1S/C20H17N3O2S/c1-3-25-16-7-5-4-6-15(16)12-17-19(24)23-20(26-17)21-18(22-23)14-10-8-13(2)9-11-14/h4-12H,3H2,1-2H3/b17-12+
-
InChIKey: ILCUPNNDQCYBBO-SFQUDFHCSA-N
Synthesis and Production
The synthesis of this compound typically involves multi-step organic reactions. Industrial production may adapt these methods for scalability and cost-effectiveness, potentially employing green chemistry principles to minimize environmental impact.
Hazard Information:
Comparison with Similar Compounds:
Availability and Suppliers
This compound is available from suppliers like Sigma-Aldrich, where it can be purchased in quantities such as 10 mg for research purposes .
Suppliers:
| Supplier | Location | Product List | Advantage |
|---|---|---|---|
| Sigma-Aldrich Ireland Ltd | United States | Various chemical compounds | Wide range of products |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume